Heptylbenzene
Overview
Description
Synthesis and Spectroscopic Properties
The synthesis of hexapyrenylbenzene, a derivative related to heptylbenzene, was achieved starting from 4,5,9,10-tetrahydropyrene. The resulting compound exhibited strong and red-shifted fluorescence, indicating interesting optical properties due to the presence of pyrene units and their aggregate states .
Structure Formation and Coupling Reactions
Hexaphenylbenzene (HPB), a compound structurally similar to heptylbenzene, was studied for its on-surface coupling reactions. HPB forms non-covalent 2D monolayers at room temperature, and upon annealing, a structural transition occurs, likely due to π-bond formation. This study provides insights into the behavior of phenylbenzene derivatives on surfaces, which could be relevant for heptylbenzene analogs .
Molecular Cohesion in Crystals
The molecular cohesion and packing of hexaphenylbenzene and its derivatives were analyzed, revealing the importance of C-H...π interactions. By substituting ortho alkyl groups, these interactions can be altered, affecting the material's properties such as solubility and thermal stability. This crystal engineering approach can be applied to heptylbenzene to tailor its properties .
Sterically Crowded Arene and Ligand Behavior
Hexaethylbenzene, another derivative, was reviewed for its synthesis, structure, and dynamic behavior. The steric crowding and conformational versatility of hexaethylbenzene provide a comparison for understanding the behavior of heptylbenzene in the presence of bulky substituents .
Competitive Atom Shifts in Strained Carbenes
The study of spiro[3.3]hept-1-ylidene, a strained carbene, revealed insights into the rearrangements and conformations that such compounds can undergo. Although not directly related to heptylbenzene, this research on strained ring systems could be relevant for understanding the reactivity of similarly structured compounds .
Thermodynamic Characterization of Polyphenylbenzenes
A thermodynamic and structural study of polyphenylbenzenes, including hexaphenylbenzene, showed that steric crowding among phenyl substituents leads to enthalpic destabilization. The entropy of sublimation was found to be low for hexaphenylbenzene due to its high molecular symmetry. These findings could be extrapolated to heptylbenzene to predict its thermodynamic behavior .
Surface-assisted Synthesis of Nanotroughs
The synthesis of hyperbenzene, a hexagonal macrocycle, was achieved on a Cu(111) surface. This research demonstrates the potential for surface-assisted synthesis of large aromatic systems, which could be applicable to the synthesis of heptylbenzene derivatives with specific properties .
Crystal and Molecular Structure of a Smectic C Precursor
The structure of 4,4′di-n-heptyloxyazoxybenzene, a compound with a heptyl group, was determined, providing insights into the molecular packing and phase behavior of such compounds. This information could be useful for understanding the solid-state properties of heptylbenzene .
Molecular Structure and Electronic Properties
A theoretical study on hexaethynylbenzene (HEB) revealed its electronic properties and predicted high thermal stability due to two-dimensional aromaticity. These findings could inform the electronic property predictions for heptylbenzene derivatives .
Syntheses, Structures, and Reactivity of Hexaborylbenzene Derivatives
The synthesis and reactivity of hexaborylbenzene derivatives were explored, showing the potential for creating highly functionalized benzene derivatives. This research could guide the functionalization of heptylbenzene for specific applications .
Scientific Research Applications
Phase Equilibria Studies
Heptylbenzene has been studied in the context of phase equilibria, particularly in combination with other chemicals. For instance, Poot and Loos (2003) investigated the vapour-liquid and liquid-liquid equilibria of 1,1,1,2-tetrafluoroethane and heptylbenzene. They found the system to be a type II system according to the Van Konynenburg and Scott classification, with a critical endpoint at a specific temperature and pressure. This research aids in understanding the thermodynamic behavior of such mixtures, which is crucial in various industrial applications (Poot & Loos, 2003).
Environmental Studies
Heptylbenzene has also been investigated in environmental studies. For example, Möller et al. (2011) studied the distribution of brominated flame retardants, including compounds like heptylbenzene, in air and seawater in the European Arctic. This research highlights the environmental presence and potential impact of such chemicals, contributing to our understanding of environmental pollution and its consequences (Möller et al., 2011).
Chemical Sensory Research
In chemical sensory research, Cometto-Muñiz and Abraham (2008) investigated the chemesthetic (sensory irritation) potency of homologous alkylbenzenes, including heptylbenzene. They found a cut-off point in ocular chemesthetic detection at the level of heptylbenzene. This research contributes to our understanding of how different chemical structures can affect sensory perception, which has applications in product safety and design (Cometto-Muñiz & Abraham, 2008).
Viscosity and Density Studies
Baylaucq et al. (2002) explored the dynamic viscosity and density of heptylbenzene, examining its behavior under different temperatures and pressures. This research is important for industrial processes where the physical properties of substances under varying conditions are critical (Baylaucq et al., 2002).
Biodegradation Research
The biodegradation potential of heptylbenzene has been studied by Govarthanan et al. (2017), who investigated the degradation of various hydrocarbons by the filamentous fungus Penicillium sp. CHY-2. Understanding the biodegradation pathways of chemicals like heptylbenzene is crucial for environmental remediation and waste management (Govarthanan et al., 2017).
Safety And Hazards
As with many chemicals, handling heptylbenzene requires care . It is essential to prevent its ingestion, inhalation, or skin and eye contact as it can cause irritation and adverse health effects . From an environmental perspective, it is nonpolar and not readily biodegradable . Hence, if released into the environment, it can persist for a long time . Furthermore, due to its hydrophobic nature, it can bioaccumulate, potentially causing harm to ecosystems .
Future Directions
properties
IUPAC Name |
heptylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h6,8-9,11-12H,2-5,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNXAWYDQUGHGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061477 | |
Record name | Heptylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | n-Heptylbenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21235 | |
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Vapor Pressure |
0.03 [mmHg] | |
Record name | n-Heptylbenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21235 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Heptylbenzene | |
CAS RN |
1078-71-3 | |
Record name | Heptylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1078-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptylbenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97413 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, heptyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Heptylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.805 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | HEPTYLBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12UC21C7SN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
Citations
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